N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring two pyrazole rings linked via an ethyl chain. The first pyrazole moiety is substituted with methyl groups at positions 3 and 5, a thiophen-2-yl group at position 4, and an ethyl spacer. The second pyrazole ring contains a methoxy group at position 3, a methyl group at position 1, and a carboxamide group at position 2. The compound’s molecular formula is inferred to be C₁₇H₂₀N₄O₂S, with a molecular weight of 344.43 g/mol (calculated based on substituents and connectivity) .
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-11-15(14-6-5-9-25-14)12(2)22(19-11)8-7-18-16(23)13-10-21(3)20-17(13)24-4/h5-6,9-10H,7-8H2,1-4H3,(H,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYLPVLZWGUCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CN(N=C2OC)C)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the thiophene ring: This step involves the functionalization of the pyrazole ring with a thiophene moiety, often through palladium-catalyzed cross-coupling reactions.
Attachment of the ethyl linker: The ethyl group can be introduced via alkylation reactions.
Methoxylation and carboxamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound shares structural homology with other pyrazole-carboxamide derivatives. A notable analog is N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide (CAS 2034451-14-2, C₁₉H₂₃N₅OS, MW 369.5 g/mol) . Key differences include:
- Substituent Position : The thiophene ring is attached at position 3 in the analog vs. position 2 in the target compound. This alters electronic distribution and steric interactions.
- Pyrazole Modifications : The analog features a cyclopropyl group at position 5 and three methyl groups on the second pyrazole, whereas the target compound has a simpler methyl-methoxy substitution.
- Molecular Weight : The analog’s higher molecular weight (369.5 vs. 344.43) reflects its additional substituents.
Table 1: Structural Comparison
| Property | Target Compound | Analog (CAS 2034451-14-2) |
|---|---|---|
| Molecular Formula | C₁₇H₂₀N₄O₂S | C₁₉H₂₃N₅OS |
| Molecular Weight | 344.43 g/mol | 369.5 g/mol |
| Thiophene Position | 2-position | 3-position |
| Key Substituents | 3,5-dimethyl; 3-methoxy | 5-cyclopropyl; 1,3,5-trimethyl |
Crystallographic and Computational Insights
emphasizes the use of SHELX software for small-molecule crystallography .
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for various biological activities.
- Thiophene Ring : A sulfur-containing five-membered ring that enhances the compound's chemical properties.
- Methoxy and Carboxamide Groups : These functional groups contribute to the compound's solubility and biological interactions.
The molecular formula is with a molecular weight of approximately 380.5 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism, potentially leading to anti-inflammatory effects.
- Receptor Modulation : It can bind to various receptors, altering cellular signaling pathways and influencing physiological responses.
Anticancer Activity
Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives have shown cytotoxic effects against various cancer cell lines. Research has demonstrated that derivatives of pyrazole can induce apoptosis in cancer cells such as HepG2 (liver cancer) and A549 (lung cancer) with IC50 values indicating effective cytotoxicity .
Anti-inflammatory Effects
The presence of the thiophene and pyrazole rings suggests potential anti-inflammatory activities. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases .
Antimicrobial Properties
The compound's structure is conducive to antimicrobial activity. Pyrazole derivatives have been documented to possess antibacterial and antifungal properties, making them candidates for further development in treating infections .
Case Studies
Several case studies highlight the biological activities of related compounds:
- Cytotoxicity Against Cancer Cell Lines :
- Anti-inflammatory Activity :
- Antimicrobial Efficacy :
Summary Table of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Pyrazole derivatives | Cytotoxicity against HepG2 and A549 cells |
| Anti-inflammatory | Thiophene derivatives | Inhibition of pro-inflammatory cytokines |
| Antimicrobial | Pyrazole derivatives | Effective against various bacterial strains |
Q & A
Q. Table 1. Optimization of Cyclocondensation Reactions
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | Ethanol | 75% → 89% | |
| Temperature | 80°C | Reduced side-products | |
| Catalyst | None | Avoids Pd residues |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Signal | Interpretation |
|---|---|---|
| NMR (DMSO) | δ 2.35 (s, 3H) | 3,5-Dimethyl pyrazole |
| X-ray | C-N bond length: 1.34 Å | Confirms carboxamide geometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
